![molecular formula C22H14ClNO5 B11147551 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147551.png)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including a chloro group, a furan ring, a hydroxyphenyl group, and a chromeno-pyrrole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro group, the furan ring, and the hydroxyphenyl group through various substitution and coupling reactions. Common reagents used in these steps include halogenating agents, coupling catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Formation of the corresponding hydrocarbon by replacing the chloro group with hydrogen.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-2-[(furan-2-yl)methyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-chloro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development.
Biological Activity
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromeno-pyrrole framework with various substituents. Its molecular formula is C23H16ClNO5, and it has been noted for its potential pharmacological properties.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The antioxidant properties are attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals .
Antimicrobial Properties
The compound has shown promising results against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Inhibition of Viral Proteases
Notably, this compound has been identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2. This finding positions the compound as a potential therapeutic agent in the fight against COVID-19 .
Study on Antimicrobial Activity
A detailed study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency. The results indicated that the compound effectively inhibited growth at low concentrations (e.g., MIC values ranging from 16 to 64 μg/mL against Staphylococcus aureus and Escherichia coli) .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Study on Antioxidant Activity
Another significant study focused on its antioxidant capabilities. The compound was tested using various assays (DPPH and ABTS) to quantify its ability to scavenge free radicals. Results showed that it exhibited a dose-dependent response, with notable scavenging activity comparable to standard antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate hydrogen atoms from hydroxyl groups contributes to its antioxidant effects.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways are proposed mechanisms for its antimicrobial action.
- Viral Protease Inhibition : Binding affinity to viral proteases suggests a competitive inhibition model, which is critical for viral replication processes.
Properties
Molecular Formula |
C22H14ClNO5 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14ClNO5/c23-13-6-7-17-16(10-13)20(26)18-19(12-3-1-4-14(25)9-12)24(22(27)21(18)29-17)11-15-5-2-8-28-15/h1-10,19,25H,11H2 |
InChI Key |
CKWXARXSESZAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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